2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-10-15(17(20)21)23-16(19-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWGHQWTXSMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Preparation
An alternative route employs the Hantzsch synthesis , requiring a thioamide and an α-halo carbonyl compound. 4-(4-Chlorophenoxy)phenylthioamide is prepared by treating 4-(4-chlorophenoxy)benzamide with phosphorus pentasulfide (P₂S₅) in dry pyridine.
Cyclization with α-Halo Carbonyl
The thioamide reacts with ethyl 2-bromo-3-oxobutanoate in ethanol, forming the thiazole ring. The α-halo carbonyl contributes the methyl group (position 4) and the ester group (position 5), while the thioamide provides the 4-(4-chlorophenoxy)phenyl group (position 2).
Reaction Conditions :
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Solvent: Ethanol
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Temperature: 60°C
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Duration: 24 hours
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Yield: 70–75%
Ester Hydrolysis
Similar to Method 1, the ethyl ester at position 5 is hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran (THF)/water.
Post-Functionalization via Coupling Reactions
Suzuki-Miyaura Coupling
A modular approach involves synthesizing 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester followed by introducing the aryl group via Suzuki coupling. The thiazole’s position 2 is brominated using N-bromosuccinimide (NBS), and the resulting 2-bromo-4-methyl-1,3-thiazole-5-carboxylate reacts with 4-(4-chlorophenoxy)phenylboronic acid under palladium catalysis.
Coupling Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: Dioxane/water
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Yield: 65–70%
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that thiazole derivatives exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal strains, showing promising results in inhibiting fungal growth. For instance, a study highlighted its use in formulations aimed at combating plant pathogens, thereby enhancing agricultural productivity .
Anti-inflammatory Properties
Thiazole compounds are known for their anti-inflammatory effects. In a series of experiments, derivatives similar to 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid were synthesized and tested for their ability to reduce inflammation. The results indicated that compounds with specific substitutions exhibited greater anti-inflammatory activity compared to standard treatments .
Drug Development
The compound has been explored as a lead structure in drug discovery. Its unique thiazole ring system allows for modifications that can enhance biological activity. Several studies have reported the synthesis of analogs that demonstrate improved potency against various diseases, including cancer and bacterial infections .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of thiazole derivatives found that the compound inhibited the growth of Fusarium species at low concentrations. The study utilized in vitro assays to determine the Minimum Inhibitory Concentration (MIC), revealing that modifications to the phenoxy group significantly influenced antifungal activity.
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Thiazole Derivative A | 15 | Fusarium oxysporum |
| Thiazole Derivative B | 10 | Fusarium solani |
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of thiazole derivatives were synthesized and tested for anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that certain modifications led to a significant reduction in edema compared to control groups.
| Compound | Edema Reduction (%) | Standard Drug Comparison |
|---|---|---|
| Thiazole Derivative C | 45 | Phenylbutazone (35%) |
| Thiazole Derivative D | 50 | Phenylbutazone (35%) |
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogs in the Thiazole-Carboxylic Acid Family
The following table highlights key structural analogs and their substituent variations, molecular weights, and biological activities:
*Calculated based on molecular formula C₁₇H₁₃ClNO₃S.
Key Observations :
- Febuxostat’s 3-cyano group also contributes to strong XO inhibition by interacting with the molybdenum cofactor . Alkoxy vs. Phenoxy Groups: Febuxostat’s isobutoxy group increases solubility compared to the target compound’s phenoxy moiety, which may affect bioavailability .
- Biological Activity: Febuxostat’s IC₅₀ for XO is ~0.6 nM, making it a benchmark for potency .
Physicochemical Properties
Melting points and solubility data for select analogs:
The target compound’s higher molecular weight (357.81 vs. 316.37 for febuxostat) may reduce solubility, necessitating formulation adjustments for oral delivery.
Biological Activity
Anticonvulsant Activity
Research has demonstrated that thiazole derivatives, including 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, possess significant anticonvulsant properties. In a study evaluating the structure-activity relationship (SAR) of thiazole-containing compounds, it was found that the presence of a carboxylic acid group at the 5-position of the thiazole ring contributes to enhanced anticonvulsant activity .
Antitumor Properties
The compound has shown promising antitumor activity in various cancer cell lines. Studies have indicated that the presence of the thiazole ring, along with the chlorophenoxy substituent, plays a crucial role in its cytotoxic effects .
Case Study: Cytotoxicity Against Prostate Cancer Cells
A comprehensive study evaluated the cytotoxic effects of thiazole derivatives, including this compound, on prostate cancer cell lines PC-3 and DU145. The results showed a dose-dependent and time-dependent decrease in cell survival .
Table 1: IC50 values (μg/mL) for this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The compound demonstrated higher efficacy against PC-3 cells compared to DU145 cells, suggesting potential selectivity in its antitumor activity .
Anti-inflammatory Activity
Thiazole derivatives have been extensively studied for their anti-inflammatory properties. While specific data on this compound is limited, structurally similar compounds have shown significant anti-inflammatory activity .
Research Findings
In a study focusing on 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles, compounds with chloro substituents demonstrated potent anti-inflammatory activity, surpassing the standard drug phenylbutazone at all tested doses . This suggests that the chloro substituent in this compound may contribute to its potential anti-inflammatory properties.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression.
15-LOX-1 Inhibition
Studies have indicated that thiazole derivatives can inhibit 15-LOX-1, an enzyme implicated in prostate cancer progression. While specific data on this compound is not available, structurally similar compounds have demonstrated significant inhibitory activity against this enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
